molecular formula C33H30BrNO3 B11691564 5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11691564
M. Wt: 568.5 g/mol
InChI Key: SRDJFFCEZRFJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a tetrahydrobenzo[a]phenanthridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multiple steps, including the formation of the benzyloxy, bromo, and methoxy substituents on the phenyl ring, followed by the construction of the tetrahydrobenzo[a]phenanthridinone core. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C33H30BrNO3

Molecular Weight

568.5 g/mol

IUPAC Name

5-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C33H30BrNO3/c1-33(2)17-24-29-23-12-8-7-11-21(23)13-14-26(29)35-31(30(24)27(36)18-33)22-15-25(34)32(28(16-22)37-3)38-19-20-9-5-4-6-10-20/h4-16,31,35H,17-19H2,1-3H3

InChI Key

SRDJFFCEZRFJKF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C(=C5)Br)OCC6=CC=CC=C6)OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.